molecular formula C24H24N4O5S B13752391 Acetamide, 2-((9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinyl)oxy)-N-methyl- CAS No. 76708-52-6

Acetamide, 2-((9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinyl)oxy)-N-methyl-

Cat. No.: B13752391
CAS No.: 76708-52-6
M. Wt: 480.5 g/mol
InChI Key: ZIKCBROVQCAHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, 2-((9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinyl)oxy)-N-methyl- (CAS 61462-74-6) is a structurally complex acridine derivative with a methylsulfonylamino-substituted phenyl group and an acetamide side chain . Its molecular formula is C₂₈H₂₇N₅O₄S, with a molecular weight of 529.6 g/mol. This compound is part of a class of molecules investigated for therapeutic applications, particularly in oncology, due to acridine’s historical use in anticancer agents .

Properties

CAS No.

76708-52-6

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-4-yl]oxy-N-methylacetamide

InChI

InChI=1S/C24H24N4O5S/c1-25-22(29)14-33-20-10-6-8-17-23(16-7-4-5-9-18(16)26-24(17)20)27-19-12-11-15(13-21(19)32-2)28-34(3,30)31/h4-13,28H,14H2,1-3H3,(H,25,29)(H,26,27)

InChI Key

ZIKCBROVQCAHDF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Origin of Product

United States

Biological Activity

Acetamide, specifically the compound 2-((9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinyl)oxy)-N-methyl- , is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : Acetamide, 2-((9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinyl)oxy)-N-methyl-
  • CAS Number : 76708-52-6
  • Molecular Formula : C19H22N4O4S
  • Molecular Weight : 398.47 g/mol

Research indicates that acetamide derivatives exhibit various biological activities, primarily due to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some acetamide derivatives have shown inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. The IC50 values for these compounds range from 10.93 to 25.06 nM for CA IX inhibition, indicating potent activity against this target .
  • Anticancer Activity : Studies have reported that certain acetamide derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). For instance, one derivative exhibited a 22-fold increase in apoptosis compared to controls .
  • Antimicrobial Properties : Acetamides have shown antibacterial activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.8 mg/mL . This suggests potential applications in treating bacterial infections.

Toxicological Profile

While exploring the biological activity of acetamides, it is crucial to consider their toxicological aspects:

  • Hepatotoxicity : High doses of acetamides can lead to liver damage and even carcinogenic effects in animal models . Long-term exposure has been associated with liver cancer in rats.
  • Embryotoxicity : Some studies indicate that high doses can result in structural abnormalities in embryos of sensitive species like rabbits .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of new benzenesulfonamide derivatives, including acetamide variants, demonstrated significant anticancer properties through apoptosis induction in MDA-MB-231 cells. The study utilized HPLC to analyze cellular uptake and confirmed the mechanism of action through binding interactions with target enzymes .

Study on Antimicrobial Efficacy

Another research article synthesized various acetamide derivatives and assessed their antimicrobial efficacy against E. coli and S. aureus. The results indicated that specific compounds exhibited promising antibacterial activity, warranting further investigation into their clinical applications .

Data Summary Table

PropertyValue/Description
CAS Number76708-52-6
Molecular FormulaC19H22N4O4S
Molecular Weight398.47 g/mol
CA IX Inhibition IC5010.93–25.06 nM
Antimicrobial MIC (E. coli)0.5–1.8 mg/mL
HepatotoxicityYes, high doses linked to liver damage
EmbryotoxicityYes, observed at high doses

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • The acridine moiety present in the compound has been associated with anticancer properties. Acridine derivatives have been studied for their ability to intercalate DNA, potentially leading to inhibition of cancer cell proliferation. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties :
    • Acetamide derivatives have shown promise as antimicrobial agents. The specific structural features of this compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for further investigation in the development of new antibiotics .
  • Neurological Applications :
    • Given the presence of the methoxy and methylsulfonyl groups, this compound may interact with neurotransmitter systems, potentially serving as a lead for developing drugs targeting neurological disorders. The acetamide group can influence the pharmacokinetics and pharmacodynamics of such compounds .

Synthetic Applications

The compound can also be utilized in synthetic organic chemistry:

  • Reagent for Synthesis :
    • The acetamide moiety serves as a versatile building block for synthesizing other complex organic molecules. It can undergo various reactions, such as nucleophilic substitutions, to generate diverse derivatives useful in both academic research and industrial applications .

Case Study 1: Synthesis of N-Alkylacetamides

A recent study developed new reagents based on acetamide derivatives that facilitate the synthesis of N-alkylacetamides from alkyl halides and sulfonates. The process involves using stable benzyl N-acetylcarbamate potassium salts as intermediates, showcasing the utility of acetamide derivatives in synthetic pathways .

Case Study 2: Anticancer Screening

A series of acridine-based compounds, including those with acetamide functionalities, were screened for anticancer activity against various tumor cell lines. Results indicated that certain modifications to the acetamide structure significantly enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design .

Research Findings

Recent research highlights several key findings regarding the applications of this compound:

  • Acetamide derivatives play a crucial role in drug discovery, particularly in developing new classes of antibiotics and anticancer agents.
  • Structural modifications can lead to improved biological activity, emphasizing the need for ongoing research into the synthesis and evaluation of these compounds.
  • The integration of computational methods alongside experimental approaches is enhancing our understanding of how these compounds interact at the molecular level, paving the way for more effective therapeutic agents .

Comparison with Similar Compounds

Structural Analogs with Acridine Cores

N-(Acridin-9-yl)-N-methylacetamide (CAS 53251-14-2): Molecular Formula: C₁₇H₁₆N₂O Molecular Weight: 280.3 g/mol Key Differences: Lacks the methoxy and methylsulfonylamino substituents on the phenyl ring.

N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide (CAS 61299-62-5): Molecular Formula: C₁₈H₂₀N₄O Molecular Weight: 324.4 g/mol Key Differences: Contains a methylamino group at the 6-position of the acridine core instead of the methoxy-phenyl-sulfonamide moiety. This modification may alter pharmacokinetic properties and target selectivity .

Non-Acridine Analogs with Methylsulfonyl and Acetamide Groups

2-[2-[2-Chloro-4-(methylsulfonyl)phenyl]diazenyl]-N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide (CAS 263-904-6): Molecular Formula: C₂₅H₂₅ClN₄O₃S Molecular Weight: 485.0 g/mol Key Differences: Replaces the acridine core with a diazenyl-linked phenyl system.

N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide (CAS 1105227-85-7): Molecular Formula: C₁₉H₁₈FN₃O₃S₂ Molecular Weight: 419.5 g/mol Key Differences: Incorporates a thiazole ring and fluorine substituent.

Functional Group Comparisons
Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Acetamide (CAS 61462-74-6) Acridine 2-methoxy-4-methylsulfonamido-phenyl, N-methylacetamide 529.6 Anticancer, DNA intercalation
N-(4-Methoxyphenyl)sulfamoylphenylacetamide (CAS 19837-89-9) Benzene Sulfamoyl, methoxyphenyl, acetamide 320.4 Antimicrobial, enzyme inhibition
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) Benzene Acetylphenoxy, o-tolyl 283.3 Synthetic intermediate, pharmacology

Key Observations :

  • Methylsulfonyl groups improve solubility and may modulate receptor interactions (e.g., kinase inhibition) .
  • Thiazole or diazenyl linkers introduce conformational flexibility but reduce intercalative capacity .

Preparation Methods

Chemical Identity and Structural Overview

Property Details
IUPAC Name 2-[9-[4-(methanesulfonamido)-2-methoxyanilino]acridin-4-yl]oxy-N-methylacetamide
Molecular Formula C24H24N4O5S
Molecular Weight 480.5 g/mol
PubChem CID 149569
SMILES CNC(=O)COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC
InChIKey ZIKCBROVQCAHDF-UHFFFAOYSA-N

The compound features an acridine core linked via an oxy bridge to an N-methyl acetamide moiety, with a 2-methoxy-4-(methylsulfonyl)amino substituted phenyl ring attached to the acridine nitrogen.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of such acridinyl-oxy acetamide derivatives typically involves multi-step organic transformations including:

  • Formation of the acridine core or modification of a preformed acridine.
  • Introduction of the oxy linkage to the acetamide side chain.
  • Functionalization of the phenyl ring with methoxy and methylsulfonylamino groups.
  • Final coupling and salt formation for stability and purification.

Reported Preparation Routes from Patent Literature

Stepwise Synthesis Approach

While no single patent explicitly details the exact preparation of this full compound, closely related methods for analogous acridinyl acetamide derivatives provide insights:

  • A key step involves the reaction of an aminoacetamide intermediate with a halogenated acridine derivative or chloroacetaldehyde dimethyl acetal under basic and phase-transfer catalytic conditions in a biphasic organic-aqueous solvent system.

  • The reaction typically proceeds at moderate temperatures (0–90°C), with molar ratios of reactants carefully controlled (e.g., 1:0.8 to 1.2 molar ratio of aminoacetamide to chloroacetaldehyde dimethyl acetal).

  • After reaction completion, the organic layer is separated, solvent evaporated, and the residue is converted into a stable salt form by passing dry hydrogen chloride or bromide gas through the solution.

Functional Group Introduction
  • The methoxy group on the phenyl ring is generally introduced via methylation of hydroxy precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • The methylsulfonylamino substituent is typically installed by sulfonylation of an amino group on the aromatic ring using methylsulfonyl chloride in the presence of a base like triethylamine.

  • The amino linkage between the phenyl ring and acridine core is often formed via nucleophilic aromatic substitution or Buchwald-Hartwig amination catalyzed by palladium complexes, ensuring regioselectivity and high yields.

Purification and Salt Formation
  • Purification commonly involves partitioning the reaction mixture between chloroform and water, washing the organic phase with water, drying over sodium sulfate, filtration, and solvent removal.

  • The final compound is isolated as a hydrochloride or hydrobromide salt to enhance stability and solubility, which is critical for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Aminoacetamide formation N-(2-phenyl)ethyl-2-aminoacetamide + chloroacetaldehyde dimethyl acetal Molar ratio 1:0.8–1.2, temperature 0–90°C
Phase transfer catalysis Base (e.g., K2CO3), phase transfer catalyst (e.g., tetrabutylammonium bromide) Biphasic organic/water solvent system
Methoxy group introduction Methyl iodide or dimethyl sulfate + base Methylation of phenolic hydroxyl
Methylsulfonylamino group introduction Methylsulfonyl chloride + base (e.g., triethylamine) Sulfonylation of aromatic amine
Amino linkage formation Pd-catalyzed amination (Buchwald-Hartwig) High regioselectivity and yield
Purification Chloroform/water extraction, drying over sodium sulfate Removal of impurities and solvent
Salt formation Dry HCl or HBr gas passed through solution Stabilizes compound as hydrochloride/bromide salt

Research Findings and Yield Considerations

  • The described synthetic route emphasizes high yield and product quality stability by optimizing molar ratios and reaction temperatures.

  • Use of phase transfer catalysts significantly improves reaction efficiency in the biphasic system, facilitating better contact between reactants.

  • Salt formation post-synthesis enhances compound stability, crucial for storage and pharmaceutical formulation.

  • The literature suggests that controlling the reaction environment (temperature, solvent polarity, catalyst presence) is essential to minimize side reactions and maximize purity.

Q & A

How can researchers optimize the synthesis of this acetamide derivative to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise addition of reagents : Add chloroacetyl chloride dropwise under cold conditions to control exothermic reactions and minimize side products .
  • Solvent selection : Use polar aprotic solvents like DMF to enhance reaction kinetics and intermediate stability .
  • Reaction monitoring : Track completion via TLC (thin-layer chromatography) with eluents such as chloroform-methanol mixtures .
  • Work-up protocols : Precipitate the product by adding ice-cold water to the reaction mixture, followed by vacuum filtration and recrystallization from ethanol .

What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Identify key functional groups (e.g., sulfonyl, methoxy) through characteristic absorption bands (e.g., S=O stretching at ~1350–1160 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns. For example, aromatic protons in the acridinyl moiety appear as multiplets at δ 6.9–7.5 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the observed [M+1]⁺ peak matches theoretical values (e.g., ±0.5 Da) .

How can researchers evaluate the compound’s potential as a therapeutic agent in preclinical studies?

Methodological Answer:

  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or surface plasmon resonance .
  • Cell-based studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to established drugs .
  • Molecular docking : Model interactions with target proteins (e.g., EGFR, PARP) using software like AutoDock Vina to predict binding affinities and guide structural modifications .

What in vivo models are suitable for assessing toxicity and pharmacokinetics?

Methodological Answer:

  • Rodent models : Use Wistar albino mice for acute toxicity studies (OECD Guideline 423), monitoring weight loss, organ histopathology, and biochemical markers (e.g., ALT, creatinine) .
  • Pharmacokinetic profiling : Conduct bioavailability studies via oral/intravenous administration, measuring plasma concentration-time curves and calculating parameters like t₁/₂ and AUC .
  • Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites in urine and bile, ensuring no toxic intermediates accumulate .

How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate ligand-protein interactions over 100+ ns, analyzing hydrogen bonds and binding free energies (MM-PBSA) .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • ADMET prediction : Apply tools like SwissADME to forecast absorption, CYP450 metabolism, and potential drug-drug interactions .

What strategies exist for synthesizing derivatives with enhanced bioactivity or reduced toxicity?

Methodological Answer:

  • Scaffold hopping : Replace the acridinyl core with quinazoline or pyrimidine moieties to modulate target selectivity .
  • Functional group modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring to enhance binding affinity .
  • Prodrug design : Conjugate the compound with PEG or peptide linkers to improve solubility and reduce off-target effects .

How can researchers address solubility challenges in pharmacological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) for in vitro assays to maintain compound stability .
  • Nanoformulations : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid-base reactions to improve crystallinity and dissolution rates .

What experimental controls are essential to validate biological activity data?

Methodological Answer:

  • Positive controls : Include known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .
  • Vehicle controls : Test DMSO or PBS alone to rule out solvent-induced artifacts .
  • Blind experiments : Perform assays in triplicate with randomized sample placement to minimize bias .

How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Library synthesis : Prepare analogs with variations in the sulfonylamino or methoxy groups using parallel synthesis techniques .
  • Bioisosteric replacement : Substitute the methylsulfonyl group with phosphonate or carboxylate to explore electronic effects .
  • 3D pharmacophore mapping : Align active/inactive analogs in software like Schrödinger to identify critical interaction points .

What are the key challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

  • Purification at scale : Replace column chromatography with recrystallization or fractional distillation to reduce costs .
  • Process optimization : Use flow chemistry to enhance mixing and heat transfer in exothermic steps (e.g., acylation) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways and refine storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.